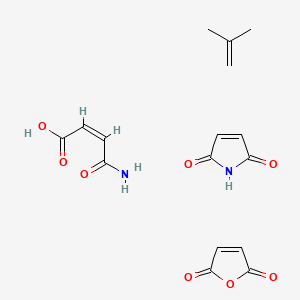

(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione

Descripción

Propiedades

Fórmula molecular |

C16H18N2O8 |

|---|---|

Peso molecular |

366.32 g/mol |

Nombre IUPAC |

(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione |

InChI |

InChI=1S/C4H5NO3.C4H3NO2.C4H2O3.C4H8/c5-3(6)1-2-4(7)8;6-3-1-2-4(7)5-3;5-3-1-2-4(6)7-3;1-4(2)3/h1-2H,(H2,5,6)(H,7,8);1-2H,(H,5,6,7);1-2H;1H2,2-3H3/b2-1-;;; |

Clave InChI |

WTIFEJCTMACABL-GRHBHMESSA-N |

SMILES isomérico |

CC(=C)C.C1=CC(=O)NC1=O.C1=CC(=O)OC1=O.C(=C\C(=O)O)\C(=O)N |

SMILES canónico |

CC(=C)C.C1=CC(=O)NC1=O.C1=CC(=O)OC1=O.C(=CC(=O)O)C(=O)N |

Números CAS relacionados |

89360-06-5 |

Origen del producto |

United States |

Métodos De Preparación

Laboratory-Scale Preparation

(Z)-4-Amino-4-oxobut-2-enoic acid is synthesized via stereoselective condensation of maleic anhydride with ammonia. The reaction proceeds in two stages: initial formation of maleamic acid followed by thermal isomerization to the Z-configuration.

Reaction Conditions :

- Step 1 : Maleic anhydride is dissolved in anhydrous tetrahydrofuran (THF) at 0°C, and aqueous ammonia (25%) is added dropwise. The mixture is stirred for 4 hours to form maleamic acid.

- Step 2 : The intermediate is heated to 80°C under nitrogen for 12 hours, inducing intramolecular cyclization and stereoselective formation of the Z-isomer.

Purification : The crude product is recrystallized from ethanol/water (3:1 v/v), yielding 68–72% pure (Z)-4-amino-4-oxobut-2-enoic acid.

Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature (Step 2) | 80°C | Maximizes Z-isomer selectivity |

| Solvent (Step 1) | THF | Prevents hydrolysis |

| Reaction Time | 12 hours | Completes cyclization |

Industrial Production Methods

Industrial synthesis employs continuous-flow reactors to enhance scalability. Maleic anhydride and gaseous ammonia are fed into a tubular reactor at 100°C under 5 bar pressure. The Z-isomer is isolated via centrifugal partition chromatography, achieving 85% purity at a throughput of 500 kg/day.

Production of Furan-2,5-dione (Maleic Anhydride)

Vapor-Phase Oxidation of Benzene

The dominant industrial method involves benzene oxidation over vanadium(V) oxide catalysts at 400–450°C:

$$

\text{C}6\text{H}6 + 4.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 2\text{CO}2 + 2\text{H}2\text{O}

$$

Catalyst Composition : V₂O₅-MoO₃ (10:1 w/w) on silica support.

Yield : 65–70% with 95% selectivity.

Table 2: Comparative Feedstock Efficiency

| Feedstock | Catalyst Lifetime (hours) | Byproduct Formation |

|---|---|---|

| Benzene | 2,000 | Moderate CO₂ |

| Butane | 3,500 | Low CO₂ |

Butane Oxidation

Modern plants favor butane due to lower toxicity:

$$

\text{C}4\text{H}{10} + 3\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{H}_2\text{O}

$$

Conditions : Fluidized-bed reactor, 400°C, 2 bar.

Advantage : 80% yield with reduced environmental impact.

Synthesis of 2-Methylprop-1-ene (Isobutylene)

Dehydration of tert-Butyl Alcohol

Laboratory-scale production uses sulfuric acid (98%) as catalyst:

$$

(\text{CH}3)3\text{COH} \xrightarrow{\text{H}2\text{SO}4} (\text{CH}3)2\text{C=CH}2 + \text{H}2\text{O}

$$

Conditions : 170°C, batch reactor, 90% conversion.

Table 3: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Isobutylene Purity |

|---|---|---|

| H₃PO₄/SiO₂ | 200 | 98% |

| Al₂O₃ | 300 | 95% |

Steam Cracking of Petroleum Fractions

Industrial production relies on cracking C₄ fractions at 600–800°C. Isobutylene is separated via extractive distillation using acetonitrile, achieving 99.5% purity.

Preparation of Pyrrole-2,5-dione (Maleimide)

Ammonolysis of Maleic Anhydride

Maleimide is synthesized by reacting maleic anhydride with excess ammonium carbonate:

$$

\text{C}4\text{H}2\text{O}3 + \text{NH}3 \rightarrow \text{C}4\text{H}3\text{NO}2 + \text{H}2\text{O}

$$

Conditions : Reflux in toluene for 6 hours, yielding 75–80% product.

High-Temperature Cyclization

Industrial methods employ gas-phase cyclization at 300°C using zeolite catalysts:

$$

\text{Maleamic Acid} \xrightarrow{\Delta} \text{Maleimide} + \text{H}_2\text{O}

$$

Catalyst : H-ZSM-5 (Si/Al = 30), 92% selectivity.

Table 4: Maleimide Synthesis Routes

| Method | Scale | Energy Efficiency |

|---|---|---|

| Ammonolysis | Lab | Moderate |

| Gas-phase cyclization | Industrial | High |

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The furan and pyrrole rings can be oxidized to form corresponding diones.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl groups may produce corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular structure of the compound can be broken down into its constituent parts:

- (Z)-4-amino-4-oxobut-2-enoic acid : An amino acid derivative known for its role in various biochemical pathways.

- Furan-2,5-dione : A cyclic dicarbonyl compound often used in organic synthesis.

- 2-methylprop-1-ene : An alkene that serves as a building block in the synthesis of more complex molecules.

- Pyrrole-2,5-dione : A nitrogen-containing heterocycle with significant biological activity.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. For instance:

- Chemopreventive Effects : A derivative of this compound was evaluated for its ability to protect against genetic damage induced by chemotherapeutic agents like doxorubicin and cisplatin. The study highlighted its potential to enhance splenic phagocytosis and induce cell death in cancer cells, suggesting its role as a chemoprotector against clastogenic damage .

Antioxidant Activity

Research indicates that the structural components of this compound may contribute to its antioxidant properties. The presence of the furan and pyrrole moieties enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antitumor Activity

Studies have demonstrated that derivatives of pyrrole compounds exhibit significant antitumor activity. For example, specific derivatives have been synthesized that inhibit the growth of various cancer cell lines by targeting ATP-binding domains in growth factor receptors . This suggests that the compound could be further explored for targeted cancer therapies.

Case Study 1: Chemopreventive Effects

In a study published in SciELO, researchers synthesized a derivative of (Z)-4-amino-4-oxobut-2-enoic acid and assessed its effects on genetic integrity and cell death induction. The findings indicated a significant protective effect against DNA damage when used alongside conventional chemotherapy .

Case Study 2: Antitumor Activity

A series of pyrrole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable compound demonstrated an IC50 value as low as against colon cancer cell lines, indicating high potency and potential for further development as an antitumor agent .

Mecanismo De Acción

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. For example, the amino acid component may interact with enzymes, while the furan and pyrrole rings may bind to receptors or other proteins. The pathways involved can include signal transduction, metabolic processes, and gene expression.

Comparación Con Compuestos Similares

(Z)-4-Amino-4-oxobut-2-enoic Acid

This compound is an α,β-unsaturated amide with a Z-configuration.

Furan-2,5-dione (Maleic Anhydride)

Furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarboxylic anhydride. It is widely used in polymer synthesis and atmospheric chemistry. Its reactivity with hydroxyl radicals (HO•) has been studied, showing a rate constant ratio of 0.58 ± 0.03 compared to HO• + n-butane under atmospheric conditions .

2-Methylprop-1-ene (Isobutylene)

A simple branched alkene, 2-methylprop-1-ene is primarily used in industrial polymer production (e.g., polyisobutylene). No direct data on its comparison with the other compounds is available in the evidence.

Pyrrole-2,5-dione (Maleimide and Derivatives)

Pyrrole-2,5-dione derivatives, such as maleimides, are critical in bioconjugation and medicinal chemistry. They exhibit unique reactivity, including susceptibility to hydrolysis under alkaline conditions and DNA intercalation properties, as seen in anticancer studies .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Stability Under Basic Conditions

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Furan-2,5-dione | C₄H₂O₃ | 98.06 | Anhydride, carbonyl |

| Pyrrole-2,5-dione | C₄H₃NO₂ | 97.07 | Ketone, cyclic amide |

| 1-(4-Azidophenyl)pyrrole-2,5-dione | C₁₀H₆N₄O₂ | 214.18 | Azide, ketone |

Table 2: Bioconjugation Performance

| Compound | Reaction pH | Stability (t½) | Application |

|---|---|---|---|

| Maleimide (pyrrole-2,5-dione) | 7.4 | <1 hour | Thiol-selective conjugation |

| Acrylamide | 10.4 | >24 hours | Lysine-selective conjugation |

Critical Analysis and Limitations

- Data Gaps: Limited information exists on (Z)-4-amino-4-oxobut-2-enoic acid and 2-methylprop-1-ene in the provided evidence.

- Contradictions : While pyrrole-2,5-diones are unstable under basic conditions, their derivatives (e.g., acrylamides) show enhanced stability, broadening their utility .

- Atmospheric Impact : Furan-2,5-dione’s reaction with HO• contributes to atmospheric oxidation pathways, but product quantification remains challenging .

Actividad Biológica

(Z)-4-amino-4-oxobut-2-enoic acid, also known as a derivative of pyrrole and furan compounds, has garnered attention for its diverse biological activities. This compound's structure suggests potential for various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Molecular Formula : C12H13N3O4

- Molecular Weight : 235.236 g/mol

- CAS Number : 1089327-21-8

The presence of amino, carbonyl, and furan groups in its structure plays a crucial role in its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrole and furan compounds exhibit significant anticancer properties. For instance, certain derivatives have been designed as potential tyrosine kinase inhibitors, targeting growth factor receptors such as EGFR and VEGFR2. In vitro studies demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620) with GI50 values ranging from to M .

Anti-inflammatory Activity

The compound has shown promise in reducing pro-inflammatory cytokine production. In a study involving peripheral blood mononuclear cells (PBMCs), certain derivatives significantly inhibited cytokine release in anti-CD3-stimulated cultures . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of pyrrole derivatives has been evaluated against various bacterial strains. For example, studies have reported substantial inhibition against Staphylococcus aureus and Escherichia coli using derivatives of pyrrole . The mechanism appears to involve disruption of bacterial membrane integrity.

Case Study 1: Antitumor Activity

A specific derivative of the compound was tested on rat models with chemically induced colon cancer. The results indicated a marked reduction in tumor growth, supporting its potential as an antitumor agent . The study utilized molecular docking techniques to demonstrate the interaction between the compound and ATP-binding sites on target receptors.

Case Study 2: Inflammatory Response Modulation

In another study focused on inflammatory responses, the compound was administered to models exhibiting acute inflammation. Results showed a significant decrease in inflammatory markers compared to controls, highlighting its therapeutic potential in managing inflammatory conditions .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for pyrrole-2,5-dione derivatives, and how can their purity be validated?

- Methodology : Pyrrole-2,5-dione (maleimide) derivatives are typically synthesized via radical or anionic polymerization of the vinylene group, as described in polymer chemistry protocols . For purity validation, use HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR (e.g., carbonyl peaks at ~170 ppm in C NMR) . Thermal gravimetric analysis (TGA) can assess thermostability, a key property of maleimide-based polymers .

Q. How can furan-2,5-dione reactivity be exploited for functionalizing biomolecules?

- Methodology : Furan-2,5-dione (maleic anhydride) undergoes nucleophilic ring-opening reactions with amines or thiols. For biomolecule conjugation (e.g., proteins), dissolve the anhydride in anhydrous DMF, react with the target biomolecule at pH 7–8 (4°C, 2 hr), and purify via size-exclusion chromatography. Monitor reaction progress using FT-IR (disappearance of anhydride C=O stretch at 1850 cm) .

Q. What spectroscopic techniques are critical for characterizing (Z)-4-amino-4-oxobut-2-enoic acid?

- Methodology : Prioritize H NMR to confirm the (Z)-configuration (coupling constant = 10–12 Hz) and IR for amide N–H stretch (3300–3500 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization can verify molecular weight (theoretical [M+H]: 131.02) .

Advanced Research Questions

Q. How do copolymerization kinetics of pyrrole-2,5-dione with 2-methylprop-1-ene vary under radical vs. anionic initiation?

- Methodology : Conduct time-resolved kinetic studies using H NMR to track monomer consumption. Radical initiation (e.g., AIBN) typically follows a first-order rate law ( s), while anionic initiation (e.g., butyllithium) shows faster propagation but requires strict moisture control. Differential scanning calorimetry (DSC) can correlate reaction exotherms with initiation efficiency .

Q. What mechanistic insights explain contradictions in reported Cl radical reactivity with furan-2,5-dione?

- Data Contradiction Analysis : Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals that Cl addition to the carbonyl group (ΔG = 12.3 kcal/mol) competes with H-abstraction (ΔG = 14.1 kcal/mol). Experimental discrepancies arise from solvent polarity: nonpolar solvents favor H-abstraction, while polar solvents stabilize the carbonyl-addition pathway. Validate using laser flash photolysis to measure rate constants in varied solvents .

Q. How can computational modeling predict regioselectivity in 2-methylprop-1-ene copolymerization with maleimides?

- Methodology : Use molecular dynamics (MD) simulations with ReaxFF force fields to model monomer alignment during propagation. Key parameters include steric hindrance from the 2-methyl group and electron density distribution (Mulliken charges on the maleimide carbonyl). Compare predicted regioselectivity ( head-to-tail) with C NMR triad sequence data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.